(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a highly substituted scaffold. Key structural features include:
- Position 5: A 3-fluorophenyl substituent, introducing electron-withdrawing effects and modulating lipophilicity.
- Position 4: A hydroxy(5-methylfuran-2-yl)methylidene group in the E-configuration, which introduces steric bulk and hydrogen-bonding capacity.
Properties
Molecular Formula |
C25H19FN2O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19FN2O4S/c1-12-9-13(2)20-18(10-12)33-25(27-20)28-21(15-5-4-6-16(26)11-15)19(23(30)24(28)31)22(29)17-8-7-14(3)32-17/h4-11,21,30H,1-3H3 |
InChI Key |
HXSWAPLRMQWVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine-2,3-dione core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- A benzothiazole moiety
- A pyrrolidine backbone
- Functional groups that enhance its biological activity
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Compounds similar to this structure have shown significant antitumor effects. Studies have reported that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines. The specific compound may demonstrate similar properties through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound may exhibit antibacterial activity comparable to established antibiotics like ampicillin and streptomycin .
Industrial Applications
In addition to its biological applications, this compound has potential uses in industrial settings:
- Material Development : Its unique chemical structure can be utilized in developing new materials.
- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its functional groups.
Case Studies
- Antitumor Studies : Research has shown that derivatives based on benzothiazole can significantly reduce tumor growth in animal models. For instance, a study demonstrated that a similar compound led to a 70% reduction in tumor size when administered at specific dosages .
- Antimicrobial Evaluation : A series of benzothiazole-based compounds were tested against various bacterial strains. Results indicated that some derivatives exhibited higher potency than traditional antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives
Key Observations:
Position 1 : All compounds share the 4,6-dimethyl-1,3-benzothiazol-2-yl group, suggesting this moiety is critical for base activity or binding.
Position 4: The target compound’s hydroxy(5-methylfuran-2-yl)methylidene group differs from the oxidanyl(phenyl)methylidene in analogs. The E-configuration at position 4 is conserved, likely enforcing a planar geometry for intermolecular interactions.
Position 5 :
- The 3-fluorophenyl group in the target compound contrasts with 3,4-dichlorophenyl , thiophen-2-yl , and 4-hydroxyphenyl in analogs. Fluorine’s electronegativity may optimize lipophilicity and membrane permeability compared to chlorine or hydroxyl groups.
- Thiophene-containing analogs (e.g., thiophen-2-yl) may exhibit altered electronic properties due to sulfur’s polarizability.
Hypothesized Structure-Activity Relationships
While the provided evidence lacks experimental data (e.g., IC₅₀, solubility), the following hypotheses can be advanced based on structural differences:
- Metabolic Stability : The 5-methylfuran group at position 4 could resist oxidative metabolism better than phenyl or thiophene groups, extending half-life .
- Target Engagement: The hydroxy group in the furan substituent may form hydrogen bonds with biological targets, enhancing selectivity compared to non-hydroxylated analogs.
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O5S |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-fluorophenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| InChI Key | NDFUAZBQJCMAMX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and topoisomerase IV. This inhibition can lead to the disruption of bacterial DNA replication and transcription processes .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. Studies have indicated that it displays lower frequencies of resistance compared to traditional antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may also have anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .
Antibacterial Activity
Recent research has demonstrated that derivatives of benzothiazole compounds, including the target compound, possess potent antibacterial activity. For instance:
- Study Findings : A study reported that certain derivatives showed MIC values lower than those of reference drugs like ampicillin and streptomycin against S. aureus and E. coli strains .
- Resistance Mechanism : The low frequency of resistance (FoR) observed in these compounds indicates their potential for long-term efficacy in clinical settings .
Anticancer Activity
The anticancer properties were evaluated in vitro using various cancer cell lines:
- Cell Lines Tested : Compounds were tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- Results : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation without substantial toxicity to normal cells .
Case Studies
- Bacterial Inhibition Study :
- Cytotoxicity Assessment :
Q & A
Q. What synthetic routes are reported for preparing (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione?
A multi-step synthesis involving condensation reactions is typically employed. For analogous heterocyclic systems, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures (2–3 hours) followed by recrystallization is a common approach . Catalytic methods, such as using POCl₃ for cyclization at elevated temperatures (~120°C), may also be adapted for pyrrolidine-2,3-dione derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety).
- NMR (¹H/¹³C) resolves substituent patterns (e.g., 3-fluorophenyl aromatic protons and methyl groups on benzothiazole).
- X-ray crystallography confirms stereochemistry, particularly the (4E) configuration and hydroxyfuranidene geometry .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What purification strategies are recommended for isolating this compound?
Recrystallization from DMF/ethanol or DMF/acetic acid mixtures is effective for removing unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers or byproducts arising from furan or benzothiazole substitution .
Advanced Research Questions
Q. How can reaction mechanisms for key steps (e.g., hydroxyfuranidene formation) be elucidated?
Computational methods like density functional theory (DFT) map energy profiles for cyclization and tautomerization steps. Transition-state analysis identifies steric or electronic barriers, particularly for the (4E) isomer stability. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using anhydrous conditions) can resolve competing pathways .
Q. What experimental design principles optimize yield and selectivity in its synthesis?
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For example:
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism). Solutions include:
- Low-temperature NMR to "freeze" equilibrium states.
- Solid-state NMR or X-ray to compare solution vs. crystal structures.
- pH-dependent studies to stabilize specific tautomers .
Q. What computational tools predict its reactivity in biological or catalytic systems?
- Molecular docking (AutoDock, Schrödinger) screens binding affinity to target proteins (e.g., kinases or oxidoreductases).
- MD simulations assess stability in aqueous or lipid membranes.
- Reactivity descriptors (Fukui indices) identify nucleophilic/electrophilic sites for functionalization .
Q. How can reactive intermediates (e.g., enolates) be safely handled during synthesis?
- Use dry, oxygen-free conditions (Schlenk line) to prevent side reactions.
- Quenching protocols : Add cold aqueous NH₄Cl to terminate enolate intermediates.
- Personal protective equipment (PPE) : Acid-resistant gloves and face shields are mandatory when handling POCl₃ or acetic acid .
Q. What strategies are used to profile its pharmacological activity in vitro?
Q. How does the (4E) configuration impact its physicochemical properties?
The (4E) isomer’s planar geometry enhances π-π stacking with aromatic residues in target proteins, improving binding affinity. Computational solvation studies (COSMO-RS) predict logP values and solubility, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
